molecular formula C13H12N2O3 B3056230 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine CAS No. 697299-78-8

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Cat. No. B3056230
M. Wt: 244.25 g/mol
InChI Key: BTMOLGOJGLILQV-UHFFFAOYSA-N
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Patent
US08088766B2

Procedure details

To a 500 mL flask equipped with addition funnel at 0° C. was added NaH (8.26 g, 95%, 327 mmol), followed by slow addition of DMF (100 mL). The mixture was stirred for 10 minutes. The addition funnel was then charged with 6-methyl-pyridin-3-ol (30.2 g, 277 mmol) and DMF (100 mL), and the solution in addition funnel was added to the flask dropwise over 45 minutes. The reaction mixture was stirred at 0° C. for another 30 minutes once the addition was finished. To the addition funnel was then added 4-fluoro-3-methyl-nitrobenzene (39.1 g, 252 mmol) and DMF (100 mL) and the resulting solution was added to the flask dropwise over 45 minutes. The cold bath was removed at the end of the addition and the reaction mixture was allowed to stir at room temperature for 15 hours. The red dark solution was cooled to 0° C. and water (100 mL) was added cautiously to the reaction mixture. The resulting solution was stirred for 30 minutes and solid product was purified by filtration and washed with cold water (500 mL). The wet solid was dried in vacuo to give product (49.8 g, 81%).
Name
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
39.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[N:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:13]=1[CH3:21]>CN(C=O)C>[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:13]=2[CH3:21])=[CH:8][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
39.1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL flask equipped with addition funnel at 0° C.
ADDITION
Type
ADDITION
Details
the solution in addition funnel
ADDITION
Type
ADDITION
Details
was added to the flask dropwise over 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for another 30 minutes once the addition
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cold bath was removed at the end of the addition
STIRRING
Type
STIRRING
Details
to stir at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
water (100 mL) was added cautiously to the reaction mixture
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
solid product was purified by filtration
WASH
Type
WASH
Details
washed with cold water (500 mL)
CUSTOM
Type
CUSTOM
Details
The wet solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=NC=C(C=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.